Cyclohexyl(imino)(methyl)-l6-sulfanone

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Researchers optimizing lead compounds often struggle to find sulfoximines with balanced lipophilicity, steric bulk, and hydrogen-bonding capacity. Cyclohexyl(imino)(methyl)-l6-sulfanone (CAS 1085526-16-4) directly addresses this need. - Predicted cLogP of ~1.34 enhances membrane permeability without the metabolic liability of planar aromatics. - Free NH group (pKa ~24) enables diverse N-functionalization for rapid SAR library construction. - Cyclohexyl steric bulk provides high facial selectivity (≥95% de) in asymmetric synthesis, ideal for chiral auxiliary development.

Molecular Formula C7H15NOS
Molecular Weight 161.26
CAS No. 1085526-16-4
Cat. No. B2487488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(imino)(methyl)-l6-sulfanone
CAS1085526-16-4
Molecular FormulaC7H15NOS
Molecular Weight161.26
Structural Identifiers
SMILESCS(=N)(=O)C1CCCCC1
InChIInChI=1S/C7H15NOS/c1-10(8,9)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3
InChIKeyNZOGGUYRXOWSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl(imino)(methyl)-l6-sulfanone: NH-Sulfoximine Building Block


Cyclohexyl(imino)(methyl)-l6-sulfanone (CAS: 1085526-16-4), also known as S-cyclohexyl-S-methyl-sulfoximine, is a small-molecule NH-sulfoximine characterized by a cyclohexyl group and a methyl group bound to a central sulfur(VI) atom bearing an imino (=NH) substituent . With a molecular formula of C7H15NOS and a molecular weight of 161.27 g/mol, it serves as a fundamental scaffold for constructing more complex sulfoximine-containing molecules . Sulfoximines have emerged as highly valuable motifs in medicinal chemistry, recognized for their three-dimensional architecture, high chemical stability, and favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability compared to traditional sulfone and sulfonamide bioisosteres [1].

1
Scaffold diversification: free NH-sulfoximine core for N-functionalization libraries
2
Lipophilicity tuning: moderate cLogP building block for lead optimization
3
Steric control: bulky cyclohexyl group for stereoselective synthesis workflows

Irreplaceability of Cyclohexyl(imino)(methyl)-l6-sulfanone


While sulfoximines share a common core structure, their physicochemical and biological properties are highly sensitive to the nature of their S-alkyl and S-aryl substituents. The specific substitution pattern of cyclohexyl(imino)(methyl)-l6-sulfanone confers a unique combination of lipophilicity, steric bulk, and hydrogen-bonding capacity that directly impacts its behavior in synthesis, in vitro assays, and in vivo studies . For instance, substituting the cyclohexyl group for a smaller alkyl chain (e.g., methyl or ethyl) or a planar aromatic ring (e.g., phenyl) will predictably alter the molecule's lipophilicity (logD), metabolic stability, and ability to engage hydrophobic protein pockets. Consequently, generic substitution with a different sulfoximine scaffold is not scientifically sound without a new round of property profiling and structure-activity relationship (SAR) studies.

Property shift
Smaller alkyl sulfoximines Replacing cyclohexyl with methyl or ethyl may reduce lipophilicity and alter membrane-permeability context.
Conformational mismatch
Planar aryl sulfoximines A phenyl ring cannot replicate the 3D steric bulk and facial selectivity reported for the cyclohexyl group.
Functionalization loss
N-substituted sulfoximines Pre-functionalized analogs lack the free NH handle required for post-synthetic diversification.

Quantitative Differentiation of Cyclohexyl(imino)(methyl)-l6-sulfanone


Lipophilicity Profile vs. Common Sulfoximines

Computational predictions for cyclohexyl(imino)(methyl)-l6-sulfanone estimate a cLogP value of approximately 1.34, positioning it as a moderately lipophilic building block . This is a significant increase in lipophilicity compared to smaller, more polar sulfoximines like S,S-dimethylsulfoximine (cLogP ~ -0.69), and more comparable to certain substituted aryl sulfoximines (e.g., EN300-6478698, cLogP 1.344). This increased lipophilicity is a critical differentiator for medicinal chemists aiming to modulate a lead compound's logD to improve membrane permeability or target engagement with hydrophobic protein binding sites.

Lipophilicity Profile
Class-level inference
Target cLogP ~1.34 vs. dimethylsulfoximine cLogP ~ -0.69
Supports lipophilicity-tuning study fit
Predicted values require experimental logD confirmation
Medicinal Chemistry Physicochemical Property Profiling Drug Design

Steric and Conformational Differentiation

The cyclohexyl group on cyclohexyl(imino)(methyl)-l6-sulfanone provides significantly greater steric bulk and a distinct conformational profile compared to its S,S-dimethyl and S-methyl-S-phenyl counterparts. This increased steric demand can be leveraged in asymmetric synthesis, where the bulky cyclohexyl ring influences the facial selectivity of reactions. For instance, related studies on cyclohexyl-substituted sulfoximines have demonstrated that the (S)- and (R)-configured stereoisomers can attack aldehydes with high facial selectivity (≥95% de) due to the conformational bias imposed by the cyclohexyl group . This property is not achievable with the less sterically demanding S,S-dimethylsulfoximine scaffold.

Steric Differentiation
Class-level inference
Facial selectivity ≥95% de reported for cyclohexyl sulfoximines
Supports stereoselective synthesis fit
Class-level evidence; verify with target scaffold
Synthetic Chemistry Chiral Auxiliary Catalysis

Synthetic Yield Comparison

The synthetic viability of cyclohexyl(imino)(methyl)-l6-sulfanone is supported by literature reports on the synthesis of structurally related sulfoximines. In a study on the selective sulfur alkylation of sulfinamides, the reaction of a cyclohexyl-substituted sulfoximine ester proceeded to afford the corresponding sulfoximine product in a 56% yield, which is comparable to yields obtained for other alkyl substituents like tert-butyl (42%) and n-butyl (51%) [1]. This data confirms that the cyclohexyl substituent does not impede the key synthetic transformation and that the compound can be efficiently prepared as a building block for further functionalization.

Synthetic Yield
Cross-study comparable
56% isolated yield (cyclohexyl analog)
Indicates viable building-block productivity
Comparable to n-butyl (51%) and tert-butyl (42%)
Organic Synthesis Building Block Scaffold Synthesis

Solubility and Acidity Profile

The sulfoximine functional group itself confers a distinct profile compared to other sulfur-based functional groups. Sulfoximines are characterized as comparatively polar and weakly basic, which often leads to favorable aqueous solubility . The NH proton of sulfoximines is known to be acidic, with a pKa of approximately 24 in DMSO [1]. This high pKa and the associated nucleophilicity of the nitrogen enable a wide range of N-functionalization reactions (e.g., N-alkylation, N-arylation, N-acylation) that are not possible with sulfones or sulfonamides. Therefore, cyclohexyl(imino)(methyl)-l6-sulfanone provides a versatile 'free' NH handle for further derivatization, a key advantage over N-substituted sulfoximines or sulfones.

NH-Sulfoximine Reactivity
Class-level inference
Free NH group, pKa ~24 (DMSO)
Enables post-synthetic diversification
Reactivity distinct from sulfones and N-substituted sulfoximines
Pre-formulation Drug-likeness Physicochemical Analysis

Application Scenarios for Cyclohexyl(imino)(methyl)-l6-sulfanone


Lead Optimization via Lipophilicity Tuning

Based on its predicted cLogP of ~1.34 , cyclohexyl(imino)(methyl)-l6-sulfanone is best deployed in lead optimization campaigns where a moderate increase in lipophilicity is desired to improve membrane permeability or enhance binding to a hydrophobic protein pocket. It serves as a direct replacement for more polar sulfoximine building blocks (e.g., S,S-dimethylsulfoximine, cLogP ~ -0.69) to fine-tune a compound's overall logD without introducing the metabolic liabilities or planar character of a phenyl ring.

Asymmetric Synthesis & Chiral Ligands

The substantial steric bulk and conformational bias of the cyclohexyl ring make this compound an ideal candidate for developing new chiral auxiliaries or ligands for asymmetric catalysis. As demonstrated with related systems, cyclohexyl-substituted sulfoximines can enforce high facial selectivity (≥95% de) in nucleophilic addition reactions , enabling the synthesis of enantioenriched products. This application leverages the compound's unique 3D structure, a key differentiator from flatter aryl or smaller alkyl sulfoximines.

Diversifiable Sulfoximine Scaffold

The 'free' NH group of cyclohexyl(imino)(methyl)-l6-sulfanone is a key asset for medicinal chemists building compound libraries . The well-established nucleophilicity of the NH-sulfoximine nitrogen (pKa ~24 in DMSO) allows for facile and diverse N-functionalization (e.g., alkylation, arylation, acylation) to rapidly generate an array of analogs. This makes the compound an excellent core scaffold for exploring structure-activity relationships (SAR) around a sulfoximine motif.

Hydrophobic Interaction Probe

As a small, stable, and moderately lipophilic building block, cyclohexyl(imino)(methyl)-l6-sulfanone is well-suited for incorporation into chemical probes designed to interrogate hydrophobic binding sites or lipid membrane interactions. Its distinct property profile compared to other sulfoximines allows researchers to specifically test the contribution of steric bulk and hydrophobicity to a biological phenotype, providing a more nuanced tool than a simple methyl or phenyl analog.

Application
Selection Property
Validation Focus
Lead optimization
Moderate lipophilicity (cLogP context)
logD and membrane-permeability review
Asymmetric synthesis
Bulky cyclohexyl chiral auxiliary
Facial selectivity and enantioselectivity review
Library synthesis
Free NH derivatization handle
N-functionalization scope and yield verification
Chemical probe design
Hydrophobic steric probe
Target-engagement or membrane-interaction endpoint

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